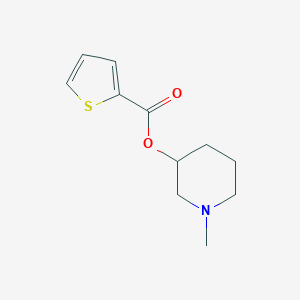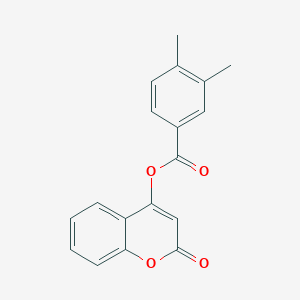
N-(3-methylbenzyl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbenzyl)-2-phenylethanamine, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a popular research chemical that is used by scientists to study the effects of cathinones on the central nervous system.
Mecanismo De Acción
N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters that normally remove these neurotransmitters from the synapse, causing them to accumulate and produce a euphoric effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methylbenzyl)-2-phenylethanamine are similar to those of other cathinones. It produces a sense of euphoria, increased energy, and alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. Long-term use of N-(3-methylbenzyl)-2-phenylethanamine can lead to addiction, psychosis, and other negative side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments are that it is legal in many countries, it is relatively cheap to produce, and it produces similar effects to other cathinones. The limitations are that it is a relatively new drug, and there is limited research on its long-term effects. Additionally, it is often sold as a street drug, which makes it difficult to obtain pure samples for research purposes.
Direcciones Futuras
There are many potential future directions for research on N-(3-methylbenzyl)-2-phenylethanamine. One area of interest is the development of new drugs that have similar effects to N-(3-methylbenzyl)-2-phenylethanamine but with fewer negative side effects. Another area of interest is the study of the long-term effects of N-(3-methylbenzyl)-2-phenylethanamine use on the brain and body. Additionally, researchers may investigate the potential therapeutic uses of N-(3-methylbenzyl)-2-phenylethanamine, such as for the treatment of depression or anxiety.
Conclusion
In conclusion, N-(3-methylbenzyl)-2-phenylethanamine is a synthetic cathinone that is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is synthesized by reacting 3-methylbenzaldehyde with nitroethane and reducing the resulting compound with sodium borohydride and iron. N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain, producing a sense of euphoria, increased energy, and alertness. While there are advantages to using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments, there are also limitations due to its relatively new status and limited research on its long-term effects. Future research may focus on developing new drugs with similar effects to N-(3-methylbenzyl)-2-phenylethanamine but with fewer negative side effects, as well as investigating the potential therapeutic uses of N-(3-methylbenzyl)-2-phenylethanamine.
Métodos De Síntesis
N-(3-methylbenzyl)-2-phenylethanamine is synthesized by reacting 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This compound is then reduced with sodium borohydride to form N-(3-methylbenzyl)-2-nitroethanamine. The nitro group is then reduced with iron and hydrochloric acid to form N-(3-methylbenzyl)-2-phenylethanamine.
Aplicaciones Científicas De Investigación
N-(3-methylbenzyl)-2-phenylethanamine is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is often used as a substitute for other cathinones such as mephedrone and methylone, which are now illegal in many countries. N-(3-methylbenzyl)-2-phenylethanamine is also used to study the structure-activity relationship of cathinones and to develop new drugs with similar effects.
Propiedades
Nombre del producto |
N-(3-methylbenzyl)-2-phenylethanamine |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3 |
Clave InChI |
PJDVOKWGNAAUEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)






![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)